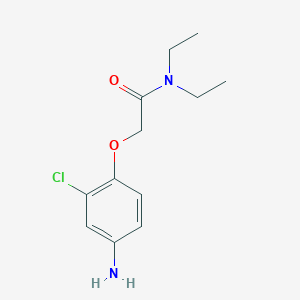

2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide

描述

Contextualization of Novel Chemical Entities within Contemporary Chemical Sciences

In the landscape of modern chemical sciences, the exploration and development of Novel Chemical Entities (NCEs) serve as a primary driver of innovation, particularly within the pharmaceutical and materials science sectors. NCEs are compounds or molecules that have not been previously described in the scientific literature or approved for any application. The pursuit of NCEs is fundamental to drug discovery, aiming to produce new classes of active substances for therapeutic use. These entities often emerge from extensive research and development processes designed to identify molecules with unique biological activities or material properties.

The journey of an NCE from conception to application is frequently characterized by significant challenges. A substantial portion of newly discovered therapeutic agents exhibit poor aqueous solubility, which can impede their bioavailability and formulation into effective delivery systems. Contemporary drug development is increasingly reliant on advanced computational and analytical technologies to overcome these hurdles. Artificial intelligence and machine learning models, for instance, are employed to screen vast virtual libraries of chemical structures, predict molecular properties, and guide experimental design, thereby accelerating the identification of promising NCEs. This synergy between synthetic chemistry and computational analysis is creating new paradigms in the discovery of molecules with therapeutic potential.

Rationale for the Investigation of 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide and Related Structures

The scientific interest in this compound stems from its classification as a phenoxyacetamide derivative. This broad class of compounds has attracted considerable research attention due to a diverse range of observed pharmacological activities. Studies have shown that molecules within the phenoxyacetamide family possess potential as anticancer, anti-inflammatory, antiviral, antioxidant, and antimicrobial agents. The core structure provides a versatile scaffold that can be chemically modified to fine-tune its biological activity.

The specific structural features of this compound—namely the chloro and amino groups on the phenoxy ring and the N,N-diethyl substitution on the acetamide (B32628) moiety—provide a clear rationale for its investigation. These substituents are known to modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. Such modifications can significantly influence how the molecule interacts with biological targets. For example, halogenated derivatives of phenoxyacetamides have been noted for enhanced anti-inflammatory functions. The investigation of this particular compound is therefore driven by the objective to understand how these specific substitutions affect its biological profile and to explore its potential as a lead compound in drug discovery programs. Research on structurally related compounds, such as 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide, has indicated potential applications in neuropharmacology, further justifying the exploration of similar chemical architectures. chemimpex.com

Significance of Amide-Ether Frameworks in Chemical Biology and Material Science

The molecular structure of this compound is built upon an amide-ether framework, combining a phenoxy (aryl ether) group with an acetamide group. This combination of functional groups is of significant interest in both chemical biology and material science.

The amide bond is a cornerstone of biochemistry, most notably forming the peptide links that constitute the backbone of proteins. nih.gov Its prevalence in biologically active molecules is due to its unique properties: it is planar, resistant to rotation, and can act as both a hydrogen bond donor and acceptor. This allows amide-containing molecules to form stable, specific interactions with biological macromolecules like enzymes and receptors. nih.gov In medicinal chemistry, the amide group is a common feature in many approved drugs due to its metabolic stability and structural role.

The ether linkage, particularly the aryl ether motif found in the phenoxy group, is also a key structural element in many natural products and synthetic compounds with important biological functions. It provides a flexible yet stable connection between different parts of a molecule. The combination of these two functional groups in an amide-ether framework creates a scaffold that offers both structural rigidity and conformational flexibility, making it an attractive platform for designing molecules that can interact with complex biological systems.

In material science, the stability of the amide bond is leveraged in the creation of robust polymers like polyamides (e.g., Nylon). More advanced applications involve the synthesis of Covalent Amide Frameworks (CAFs), which are porous, crystalline polymers with high thermal and chemical stability. chemicalbook.com The inherent stability and structural predictability of the amide-ether linkage make it a valuable component in the design of novel functional materials.

Scope and Objectives of Academic Inquiry for Phenoxyacetamide Derivatives

Academic research into phenoxyacetamide derivatives is primarily focused on the synthesis and biological evaluation of new analogues to establish clear structure-activity relationships (SAR). The overarching objective is the discovery of novel compounds with high potency and selectivity for specific biological targets.

The scope of these investigations is typically broad, covering a wide array of potential therapeutic applications. Researchers systematically modify the core phenoxyacetamide structure at several key positions:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) to the aromatic ring to modulate electronic properties and binding interactions.

Modification of the Acetamide Nitrogen: Altering the substituents on the amide nitrogen to influence solubility, lipophilicity, and metabolic stability.

Variation of the Linker: Changing the length or nature of the chain connecting the ether and amide functionalities.

The primary objectives of these academic inquiries include:

Synthesis of Novel Derivatives: To create libraries of new compounds based on the phenoxyacetamide scaffold.

Biological Screening: To evaluate the synthesized compounds for a range of biological activities, such as in vitro cytotoxicity against cancer cell lines, antimicrobial efficacy against various pathogens, or inhibitory activity against specific enzymes. google.com

Structure-Activity Relationship (SAR) Elucidation: To identify the chemical features responsible for the observed biological effects, guiding the design of more effective next-generation compounds.

Mechanism of Action Studies: For highly active compounds, to investigate the specific biochemical pathways or molecular targets through which they exert their effects.

Overview of Research Methodologies in Synthetic Organic and Chemical Biology Studies

The investigation of compounds like this compound involves a multidisciplinary approach that integrates methodologies from synthetic organic chemistry and chemical biology.

Synthetic Organic Chemistry: The construction of phenoxyacetamide derivatives typically involves established synthetic reactions. A common route includes the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-halo-acetamide, such as 2-chloro-N,N-diethylacetamide, in the presence of a base. The synthesis of the required precursors may involve multi-step sequences. Modern synthetic chemistry emphasizes the development of efficient, high-yield reactions and often employs techniques like microwave-assisted synthesis to accelerate reaction times.

Chemical Biology and Analytical Methods: Once synthesized, the novel compounds must be purified and their structures rigorously confirmed. Standard analytical techniques for this purpose include:

Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to determine the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm the molecular weight and formula.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess purity and for purification.

To evaluate biological activity, a variety of in vitro and in vivo assays are employed. For example, the MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines. Molecular docking studies are computational techniques used to predict how a molecule might bind to the active site of a target protein, providing insights into its potential mechanism of action.

Research Findings and Data

While specific experimental research on this compound is not extensively detailed in publicly available literature, its properties can be inferred from its chemical structure and data on its constituent parts and related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

Note: Data is based on the chemical structure.

Table 2: Summary of Investigated Biological Activities for the Phenoxyacetamide Class of Compounds

| Biological Activity | Research Focus | Representative Findings |

| Anticancer | Evaluation of cytotoxicity against various human cancer cell lines (e.g., liver, breast). | Certain derivatives have shown potent cytotoxic effects, in some cases exceeding that of reference drugs like 5-Fluorouracil. |

| Anti-inflammatory | Assessment of activity in models of inflammation. | Halogen-containing phenoxy derivatives have been reported to enhance anti-inflammatory function. |

| Antimicrobial | Screening against Gram-positive and Gram-negative bacteria and fungi. | Some derivatives exhibit significant activity against specific bacterial strains like Pseudomonas aeruginosa and fungi like Candida albicans. google.com |

| Insecticidal | Testing for efficacy against agricultural pests like the cotton leafworm (Spodoptera littoralis). | Specific N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have demonstrated excellent insecticidal results. |

Structure

3D Structure

属性

IUPAC Name |

2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-3-15(4-2)12(16)8-17-11-6-5-9(14)7-10(11)13/h5-7H,3-4,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHMLMBQCTIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Amino 2 Chlorophenoxy N,n Diethylacetamide

Strategic Design of Synthetic Pathways for the Target Compound

The synthesis of 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide can be approached through several strategic pathways. A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and efficient synthetic routes: the ether linkage and the amide bond. This allows for a modular assembly of the target molecule, typically involving either the initial formation of the phenoxyacetic acid intermediate followed by amidation, or the reaction of a substituted phenol (B47542) with a pre-formed haloacetamide.

Selection of Starting Materials and Precursors

The choice of starting materials is dictated by the chosen synthetic route, commercial availability, and reactivity. The core structure can be assembled from relatively simple and accessible precursors.

Two principal synthetic routes are commonly considered:

Route A: This pathway involves the initial synthesis of the (4-amino-2-chlorophenoxy)acetic acid intermediate. This is typically achieved through a Williamson ether synthesis by reacting 4-amino-2-chlorophenol (B1200274) with a haloacetic acid, such as chloroacetic acid , in the presence of a base. The resulting carboxylic acid is then coupled with diethylamine (B46881) using standard amidation methods to form the final product.

Route B: An alternative and often more direct approach involves the reaction of 4-amino-2-chlorophenol with a pre-synthesized electrophile, 2-chloro-N,N-diethylacetamide . This reaction, also a Williamson ether synthesis, forms the ether bond in a single step to yield the target compound.

The key precursors for these synthetic strategies are detailed in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 4-amino-2-chlorophenol | C₆H₆ClNO | Aromatic core and nucleophile |

| 2-chloro-N,N-diethylacetamide | C₆H₁₂ClNO | Electrophile for ether formation |

| Chloroacetic acid | C₂H₃ClO₂ | Acetyl group source for ether formation |

| Diethylamine | C₄H₁₁N | Amine source for amide formation |

Reaction Mechanisms and Pathways for Ether and Amide Bond Formation

The construction of this compound relies on two fundamental reactions in organic chemistry: ether synthesis and amide bond formation.

Ether Bond Formation: The ether linkage in the target molecule is most commonly formed via the Williamson ether synthesis , which proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Deprotonation: A base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-amino-2-chlorophenol. This creates a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic α-carbon of the halo-acetyl reagent (e.g., 2-chloro-N,N-diethylacetamide).

Displacement: The attack results in the displacement of the halide leaving group (e.g., chloride), forming the C-O ether bond and yielding the final product or the phenoxyacetic acid intermediate.

Amide Bond Formation: If Route A is employed, the formation of the amide bond from the (4-amino-2-chlorophenoxy)acetic acid intermediate and diethylamine requires specific conditions, as the direct reaction is generally unfavorable. The carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.

Activation of Carboxylic Acid: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is often used. The DCC activates the carboxyl group by converting the hydroxyl into a good leaving group, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Acyl Substitution: The nitrogen atom of diethylamine then attacks the activated carbonyl carbon.

Amide Formation: This is followed by the collapse of the tetrahedral intermediate and the elimination of the dicyclohexylurea (DCU) byproduct, resulting in the formation of the stable N,N-diethylamide bond.

Optimization of Reaction Conditions, Yield, and Purity

To maximize the efficiency of the synthesis and the purity of the final product, several reaction parameters must be carefully optimized. The optimization process involves systematically varying conditions to find the ideal balance that favors high yield and minimizes the formation of impurities.

Key parameters for optimization include:

Base: The choice of base is critical for the deprotonation step in the ether synthesis. Stronger bases like sodium hydride (NaH) may offer faster reaction rates but can be less compatible with other functional groups. Milder bases like potassium carbonate are often preferred for their ease of handling and selectivity.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically used for Williamson ether synthesis as they effectively solvate the cation of the base while not interfering with the nucleophile.

Temperature: The reaction temperature influences the rate of reaction. While heating to reflux can accelerate the formation of the product, excessive temperatures might lead to decomposition or unwanted side reactions. An optimal temperature is usually determined empirically.

Reaction Time: The duration of the reaction is monitored, often using techniques like thin-layer chromatography (TLC), to ensure the reaction proceeds to completion without the degradation of the product.

Purification of the final compound is typically achieved through techniques such as recrystallization from an appropriate solvent system or column chromatography to remove unreacted starting materials and byproducts.

| Parameter | Typical Conditions/Reagents | Purpose |

| Base | K₂CO₃, NaOH, NaH | Deprotonation of phenol |

| Solvent | Acetone, Acetonitrile, DMF | Facilitates Sₙ2 reaction |

| Temperature | Room Temperature to Reflux (~80-120 °C) | Increase reaction rate |

| Amide Coupling Agent | DCC, EDC, HATU | Activation of carboxylic acid |

| Purification Method | Recrystallization, Column Chromatography | Isolation of pure product |

Exploration of Analogues and Derivatives of the Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold serves as a versatile template for chemical modification. The design and synthesis of analogues are driven by the goal of modulating physicochemical properties and biological activities.

Design Principles for Structural Modifications and Diversification

Structural modifications are guided by established principles of medicinal chemistry, such as structure-activity relationship (SAR) studies. The primary goal is often to enhance potency, selectivity, or pharmacokinetic properties by altering specific parts of the molecule.

Key diversification points on the this compound scaffold include:

Aromatic Ring Substitution: The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring. This includes changing the position or nature of the chloro and amino groups, or introducing other functional groups (e.g., methoxy, trifluoromethyl) to probe their effect on activity.

Amide Group Modification: The N,N-diethyl groups can be replaced with a wide range of aliphatic or aromatic substituents. Incorporating the nitrogen atom into a heterocyclic ring (e.g., morpholine (B109124), piperidine) can constrain the conformation and alter properties like solubility and metabolic stability.

Scaffold Hopping: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, indole, quinoline) to explore new chemical space and potential binding interactions.

These modifications allow for the creation of a diverse library of compounds for screening and the development of leads with improved characteristics.

Synthesis of Substituted Aromatic and Aliphatic Analogues

The synthesis of analogues follows the same fundamental reaction pathways described for the parent compound, utilizing appropriately modified starting materials.

Synthesis of Aromatic Analogues: To create analogues with different substitutions on the phenyl ring, the synthesis would begin with a different substituted phenol. For example, using 4-aminophenol (B1666318) would yield a de-chlorinated analogue, while 4-amino-2-fluorophenol (B116865) would produce a fluoro-substituted derivative.

Synthesis of Aliphatic Analogues: Modifications at the amide nitrogen are achieved by using different primary or secondary amines during the amidation step (in Route A) or by starting with a different N-substituted-2-chloroacetamide (for Route B). For instance, reacting (4-amino-2-chlorophenoxy)acetic acid with morpholine would produce the corresponding morpholinyl amide derivative. The synthesis of various 2-(alkylamino)acetamides from a haloacetamide and different amines has been well-documented, demonstrating the feasibility of this approach.

The modular nature of the synthesis allows for the systematic and efficient production of a wide array of derivatives for further investigation.

| Target Analogue Structure | Key Starting Material 1 | Key Starting Material 2 |

| 2-(4-aminophenoxy)-N,N-diethylacetamide | 4-aminophenol | 2-chloro-N,N-diethylacetamide |

| 2-(4-amino-2-chlorophenoxy)-N,N-dimethylacetamide | 4-amino-2-chlorophenol | 2-chloro-N,N-dimethylacetamide |

| 4-(2-(4-amino-2-chlorophenoxy)acetyl)morpholine | 4-amino-2-chlorophenol | (4-amino-2-chlorophenoxy)acetic acid + Morpholine |

| 2-(2-chloro-4-nitrophenoxy)-N,N-diethylacetamide | 2-chloro-4-nitrophenol | 2-chloro-N,N-diethylacetamide |

Preparation of Chiral and Stereoisomeric Variants

The molecular structure of this compound is inherently achiral. An analysis of its chemical framework shows no stereocenters, which are typically carbon atoms bonded to four different substituent groups. Consequently, the compound does not exist as enantiomers or diastereomers.

Therefore, the synthesis of chiral or stereoisomeric variants is not applicable to this specific molecule. Methodologies for chiral separation or asymmetric synthesis, which are critical for many pharmaceutical compounds, are not relevant in this context. 111.68.96semanticscholar.org The synthesis of this compound yields a single, achiral product, simplifying the purification process as there is no need to resolve a racemic mixture.

Advanced Synthetic Techniques and Green Chemistry Approaches

Catalytic Methods in Phenoxyacetamide Synthesis

Catalysis is fundamental to enhancing the efficiency of phenoxyacetamide synthesis. The key step, the formation of the ether linkage between 4-amino-2-chlorophenol and a derivative of N,N-diethyl-2-chloroacetamide, can be significantly improved using catalytic methods.

Base Catalysis : The traditional Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion. While stoichiometric amounts of strong bases like sodium hydroxide are effective, catalytic approaches are preferred in modern synthesis.

Phase-Transfer Catalysis (PTC) : This technique is highly effective for reactions involving an aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., N-benzyl-N,N,N-triethylammonium chloride), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the chloroacetamide. This method can increase reaction rates, allow for the use of milder reaction conditions, and simplify the workup procedure. austinpublishinggroup.com

Propylphosphonic Anhydride (T3P®) in Amidation : While not used for the ether formation, T3P® is an efficient and green catalyst for the subsequent amidation step if the synthesis proceeds via a 2-(4-amino-2-chlorophenoxy)acetic acid intermediate. It acts as a powerful water scavenger, driving the reaction to completion and is considered a more sustainable alternative to many traditional coupling reagents. unibo.it

The use of these catalytic methods can lead to higher yields, reduced reaction times, and a decrease in waste generation compared to non-catalytic alternatives.

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. frontiersin.orgjocpr.com This approach offers significant advantages in terms of step economy, time savings, and waste reduction, aligning perfectly with the principles of green chemistry. tcichemicals.comnih.gov

While a dedicated MCR for the direct synthesis of this compound is not prominently described in the literature, a hypothetical one-pot synthesis could be envisioned. Such a process would involve the simultaneous reaction of 4-amino-2-chlorophenol, an N,N-diethyl-2-chloroacetamide precursor, and a suitable base and catalyst system.

Well-known MCRs like the Ugi and Passerini reactions are powerful tools for creating complex amide structures. nih.govnih.gov Although their direct application here is not straightforward, they exemplify the power of MCRs to rapidly build molecular complexity. The development of a novel MCR for phenoxyacetamides would represent a significant advancement, streamlining the synthesis and reducing the environmental impact by eliminating the need for isolating intermediates. jocpr.com

Solvent Selection and Environmentally Benign Methodologies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. ijraset.com Traditional syntheses of phenoxyacetamides might use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have associated health and environmental concerns. ijsr.netacs.org

Environmentally benign methodologies focus on replacing such hazardous solvents with greener alternatives. thecalculatedchemist.comresearchgate.net

Green Solvents : Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. ijsr.netresearchgate.net Supercritical fluids, like CO2, are another excellent alternative, offering the advantage of being easily removed from the reaction mixture upon completion. ijsr.net Bio-based solvents, such as ethanol (B145695) and ethyl acetate (B1210297) derived from renewable feedstocks, also present a more sustainable option compared to their petroleum-based counterparts. sigmaaldrich.com

Solvent-Free Reactions : The most environmentally friendly approach is to conduct the reaction without any solvent. This can sometimes be achieved through techniques like microwave irradiation, which can accelerate reaction rates in the absence of a solvent. nih.gov

The table below compares conventional solvents with their greener alternatives, highlighting key properties relevant to sustainable chemistry.

| Solvent | Type | Source | Key Environmental/Safety Considerations | Greener Alternative(s) |

| Dimethylformamide (DMF) | Polar Aprotic | Petroleum | Reproductive toxicity, high boiling point makes removal difficult. | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) |

| Acetonitrile | Polar Aprotic | Petroleum | Flammable, toxic. | Ethyl acetate, 2-Methyltetrahydrofuran |

| Dichloromethane (DCM) | Halogenated | Petroleum | Suspected carcinogen, environmental pollutant. ijsr.net | 2-Methyltetrahydrofuran, Ethyl acetate |

| Toluene | Aromatic | Petroleum | Flammable, neurotoxin, environmental pollutant. | p-Cymene, Anisole |

| Water | Protic | Natural | Non-toxic, non-flammable, environmentally benign. nih.gov | N/A |

| Ethanol | Protic | Bio-based/Petroleum | Low toxicity, biodegradable, renewable source available. sigmaaldrich.com | N/A |

| Ethyl Acetate | Ester | Bio-based/Petroleum | Low toxicity, biodegradable, pleasant odor. thecalculatedchemist.com | N/A |

| Supercritical CO₂ | Supercritical Fluid | Industrial by-product | Non-toxic, non-flammable, easily removed and recycled. ijsr.net | N/A |

By adopting advanced catalytic methods, exploring the potential of multi-component reactions, and prioritizing the use of environmentally benign solvents, the synthesis of this compound can be made significantly more efficient and sustainable.

Advanced Spectroscopic and Chromatographic Elucidation of Chemical Structure

High-Resolution Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals in the "2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide" molecule can be achieved.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the substituted phenoxy ring will appear as a complex splitting pattern due to their coupling with each other. The protons of the diethylamino group will present as a quartet for the methylene (-CH₂) group and a triplet for the terminal methyl (-CH₃) groups, a result of spin-spin coupling. The methylene protons of the acetamide (B32628) bridge (-O-CH₂-CO-) would appear as a singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide will have a characteristic downfield shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the chloro, amino, and ether substituents. The aliphatic carbons of the diethylamino and acetamide bridge will appear in the upfield region of the spectrum.

Two-dimensional NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -O-CH₂-CO- | ~4.6 | Singlet |

| -N(CH₂CH₃)₂ | ~3.4 | Quartet |

| -NH₂ | ~3.8 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~168 |

| Aromatic C-O | ~150 |

| Aromatic C-Cl | ~120 |

| Aromatic C-NH₂ | ~140 |

| Aromatic CH | 115 - 130 |

| -O-CH₂-CO- | ~68 |

| -N(CH₂)₂ | ~42 |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of "this compound" (C₁₂H₁₇ClN₂O₂). The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure by breaking it into smaller, charged fragments. The fragmentation pattern of "this compound" would likely show characteristic losses. For instance, cleavage of the amide bond could result in a fragment corresponding to the diethylamino group. Another common fragmentation pathway would be the cleavage of the ether bond, separating the substituted phenyl ring from the acetamide side chain.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

For "this compound," the IR spectrum would be expected to show:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the aliphatic ethyl groups, observed around 2850-3100 cm⁻¹.

A strong C=O stretching vibration from the amide carbonyl group, usually found in the range of 1630-1680 cm⁻¹.

C-N stretching vibrations from the amine and amide groups.

C-O stretching vibration from the ether linkage.

C-Cl stretching vibration in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C-O Stretch (Ether) | 1200 - 1275 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

The resulting crystal structure would reveal the spatial arrangement of the atoms, including the planarity of the aromatic ring and the conformation of the flexible diethylacetamide side chain. Intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which play a crucial role in the packing of the molecules in the crystal lattice, would also be identified.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for assessing the purity of "this compound."

Method development would involve optimizing several parameters to achieve good separation of the target compound from any potential impurities. These parameters include the choice of the stationary phase (e.g., a C18 column), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate), the flow rate, and the detection wavelength. Given the presence of the aromatic ring, UV detection would be an appropriate choice.

Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. A validated HPLC method is crucial for quality control, allowing for the reliable determination of the purity of newly synthesized batches of "this compound."

Table 4: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Impurities and Product Volatility Assessment

Gas Chromatography (GC) is a pivotal analytical technique for the assessment of volatile organic impurities in the final product of this compound. These impurities may include residual solvents, unreacted starting materials, or by-products from the synthesis process. ijpsonline.comresearchgate.net The high temperatures used in the GC injection port and column also provide an indirect measure of the compound's volatility and thermal stability.

The synthesis of this compound typically involves the reaction of 2-chloro-4-aminophenol with N,N-diethyl-2-chloroacetamide. Consequently, potential volatile impurities could include these starting materials if the reaction does not go to completion. Other possible impurities are residual solvents used during the synthesis and purification stages, such as toluene, acetone, or ethyl acetate (B1210297). ijpsonline.com

A typical GC analysis would be performed using a capillary column with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly employed for the detection of organic compounds due to its high sensitivity. The identification of impurities is achieved by comparing their retention times with those of known standards. Quantification is then carried out by integrating the peak areas and comparing them against a calibration curve.

The following table outlines a hypothetical GC method for the analysis of volatile impurities in this compound:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Injection Volume | 1 µL |

Table 1: Hypothetical Retention Times of this compound and Potential Volatile Impurities

| Compound | Retention Time (min) |

| Ethyl Acetate (Solvent) | 3.5 |

| Toluene (Solvent) | 5.2 |

| N,N-diethyl-2-chloroacetamide | 8.9 |

| 2-chloro-4-aminophenol | 10.1 |

| This compound | 14.7 |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound and for conducting preliminary purity assessments of the isolated product. chemscene.com By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be qualitatively observed.

For the analysis of this compound, silica gel plates are typically used as the stationary phase due to the polar nature of the amine and amide functional groups. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (such as hexane or toluene) and a more polar solvent (such as ethyl acetate or methanol). The optimal solvent system is one that provides good separation between the starting materials and the product, with the product having an Rf value ideally between 0.3 and 0.5.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic ring in the compound and starting materials will absorb UV radiation. Further visualization can be accomplished using staining agents. A potassium permanganate (KMnO4) stain is a general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background. Specific stains for aromatic amines, such as a p-anisaldehyde solution followed by heating, can also be employed to differentiate the product from other components. rsc.orgresearchgate.net

The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance and intensification of the product spot. A pure product should ideally show a single spot on the TLC plate in multiple solvent systems.

The following table illustrates hypothetical Rf values for the reactants and product in different solvent systems:

| Compound | Rf (Hexane:Ethyl Acetate 3:1) | Rf (Toluene:Ethyl Acetate 1:1) |

| 2-chloro-4-aminophenol | 0.15 | 0.25 |

| N,N-diethyl-2-chloroacetamide | 0.60 | 0.70 |

| This compound | 0.40 | 0.55 |

Structure Activity Relationship Sar Investigations at the Molecular Level

Design Principles for Modulating Molecular Recognition with Biological Systems

The design of phenoxyacetamide derivatives, including 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide, is predicated on established principles of molecular recognition. The core concept involves creating a molecule with specific steric and electronic properties that can facilitate favorable interactions with a biological target, such as a receptor or enzyme. Key design considerations for this class of compounds include the nature and position of substituents on the phenyl ring, the length and flexibility of the acetamide (B32628) side chain, and the nature of the N-alkyl groups.

The 4-amino and 2-chloro substituents on the phenoxy ring are critical design elements. The amino group can act as a hydrogen bond donor, a feature often crucial for anchoring a ligand within a biological binding pocket. Its basicity can also play a role in forming ionic interactions. The chloro group, being electron-withdrawing and lipophilic, can influence the compound's electronic distribution and its ability to cross biological membranes. The relative positions of these groups are also vital, as they define the molecule's three-dimensional shape and the spatial orientation of its interaction points.

Systematic Chemical Modifications and Their Impact on Molecular Function

While specific data for this compound is not extensively available in the public domain, the impact of systematic chemical modifications can be inferred from studies on analogous phenoxyacetamide compounds.

Table 1: Postulated Impact of Systematic Modifications

| Modification Site | Type of Modification | Potential Impact on Molecular Function |

| Phenoxy Ring | Varying substituents (e.g., -H, -F, -CH3) at the 2- and 4-positions | Alteration of electronic properties, hydrogen bonding capacity, and lipophilicity, leading to changes in binding affinity and selectivity. |

| Phenoxy Ring | Shifting substituent positions (e.g., moving the amino group to the 3-position) | Modification of the molecule's overall topography, potentially disrupting or enhancing key interactions with the biological target. |

| Acetamide Linker | Altering the linker length (e.g., propionamide) | Changes in the distance and orientation between the phenoxy ring and the N,N-diethyl group, affecting the fit within a binding site. |

| N-Alkyl Groups | Replacing diethyl with other alkyl groups (e.g., dimethyl, dipropyl) | Modification of steric bulk and lipophilicity, which can influence both target binding and pharmacokinetic properties. |

Systematic modifications would likely reveal that even minor changes, such as substituting the chloro group with a fluoro or methyl group, could significantly alter the compound's biological activity. Similarly, replacing the N,N-diethyl groups with smaller or larger alkyl chains would modulate its steric and lipophilic profile, impacting its interaction with a target.

Correlation of Structural Features with In Vitro Biological Assay Outcomes

For the broader class of phenoxyacetamides, in vitro assays are crucial for establishing a correlation between chemical structure and biological activity. These assays can measure a compound's ability to, for example, inhibit a specific enzyme or bind to a particular receptor.

Quantitative Relationship Between Structure and Specific In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model could be developed using descriptors such as:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule.

Hammett constants (σ): To quantify the electronic effects of substituents.

Topological indices: To describe molecular shape and branching.

A hypothetical QSAR equation might take the form:

log(1/IC₅₀) = c₁ (LogP) + c₂ (MR) + c₃ (σ) + constant

Where IC₅₀ is the concentration of the compound required to achieve 50% inhibition in an in vitro assay, and c₁, c₂, and c₃ are coefficients determined by regression analysis. Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogs.

Identification of Key Pharmacophoric Elements within the Phenoxyacetamide Framework

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the phenoxyacetamide framework, the key pharmacophoric elements are likely to include:

A hydrogen bond donor (the 4-amino group).

A halogen bond donor or hydrophobic feature (the 2-chloro group).

An ether oxygen atom (a potential hydrogen bond acceptor).

A carbonyl oxygen atom (a potential hydrogen bond acceptor).

Two hydrophobic alkyl groups (the N,N-diethyl moiety).

The spatial relationship between these features is critical for activity.

Table 2: Putative Pharmacophoric Features of this compound

| Feature | Type | Potential Role in Molecular Recognition |

| 4-Amino Group | Hydrogen Bond Donor | Anchoring to the biological target. |

| 2-Chloro Group | Halogen Bond Donor / Hydrophobic Feature | Directional interactions and/or hydrophobic interactions. |

| Ether Oxygen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors on the target. |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors on the target. |

| N,N-Diethyl Groups | Hydrophobic Moieties | Filling a hydrophobic pocket in the binding site. |

Ligand Efficiency and Lipophilic Efficiency in SAR Optimization for Research Probes

In the optimization of research probes, two important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (number of heavy atoms). It is a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its binding affinity.

LE = - (ΔG / N)

Where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (LogP). It is a measure of how effectively a compound's lipophilicity is used to achieve its potency. High LipE values are sought after to minimize off-target effects and improve pharmacokinetic properties.

LipE = pIC₅₀ - LogP

For a series of analogs of this compound, calculating LE and LipE would be instrumental in identifying the most promising candidates for further development as research probes. For instance, a modification that increases potency but also significantly increases lipophilicity might result in a lower LipE, suggesting a less optimal design.

Molecular Interactions and Mechanistic Chemical Biology Studies

Investigation of Protein-Ligand Binding Affinities and Kinetics (In Vitro Receptor Binding/Enzyme Assays)

Currently, there is no publicly available data from in vitro receptor binding or enzyme assays that specifically detail the protein-ligand binding affinities and kinetics of 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide. Such studies are crucial for determining the binding strength (often expressed as Kᵢ or Kₐ) and the rates of association and dissociation of a compound with its biological target. The absence of this information indicates that the specific protein targets of this compound and the dynamics of its binding have not yet been characterized or published.

Elucidation of Molecular Targets and Pathways

The elucidation of the molecular targets and the biological pathways modulated by this compound remains an area requiring significant investigation.

There are no published studies presenting enzyme kinetic analyses for this compound. Consequently, its potential inhibitory effects on specific enzymes and the corresponding mechanisms of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been determined in cell-free systems.

Information regarding the receptor occupancy of this compound is not available in the current body of scientific literature. Biochemical assays to determine its functional activity as an antagonist or agonist at specific receptors have not been reported.

While direct studies on this compound are lacking, research on the related compound, N,N-diethylacetamide, has shown modulation of cellular signaling pathways. Specifically, N,N-diethylacetamide has been demonstrated to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inflammatory pathway. chemimpex.com This compound was found to attenuate the lipopolysaccharide (LPS)-stimulated secretion of various pro-inflammatory cytokines and chemokines in in vitro models. chemimpex.com However, it is crucial to emphasize that these findings pertain to N,N-diethylacetamide and cannot be directly extrapolated to this compound without dedicated experimental verification.

Allosteric Modulation and Orthosteric Binding Site Characterization

There is currently no information to suggest whether this compound acts as an allosteric modulator or binds to an orthosteric site on any putative protein target. Characterization of its binding site would require specific experimental approaches, such as structural biology studies or competitive binding assays, which have not been published for this compound.

Investigating Selectivity Profiles Against a Panel of Molecular Targets

A selectivity profile, which assesses the binding of a compound against a broad panel of molecular targets (e.g., receptors, enzymes, ion channels), is a critical component of drug discovery and chemical biology. At present, a selectivity profile for this compound has not been reported in the scientific literature. Therefore, its specificity for any particular biological target remains unknown.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and publicly available literature, no research, studies, or data could be located for the chemical compound "this compound." Specifically, there is no information available concerning its metabolic stability and biotransformation in in vitro systems such as liver microsomes or plasma.

Therefore, it is not possible to provide an article on the "" with a focus on "Metabolic Stability and Biotransformation Studies in In Vitro Systems" for this particular compound. The absence of primary research data prevents the creation of a scientifically accurate and informative article as requested.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Specific quantum chemical calculation studies detailing the electronic structure, reactivity, and conformation for 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide are not extensively available in publicly accessible scientific literature. However, such calculations would typically involve methods like Density Functional Theory (DFT) to determine electron distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps. These analyses would be crucial for understanding the molecule's reactivity, stability, and the conformational shapes it is likely to adopt.

Molecular Docking Studies for Ligand-Target Interaction Prediction

While molecular docking is a common technique used to study compounds with similar structures, specific molecular docking studies focusing on this compound are not detailed in available research. This type of study would be instrumental in predicting how the compound might bind to specific biological targets, such as proteins or enzymes. The process involves placing a 3D model of the compound into the binding site of a target protein to calculate a binding affinity score, which helps in identifying potential therapeutic targets and understanding the mechanism of action.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

There is a lack of specific molecular dynamics (MD) simulation studies for this compound in the current body of scientific literature. MD simulations are employed to simulate the movement of the compound and its target molecule over time, providing insights into the stability of their interaction. These simulations can confirm the results of molecular docking and offer a more detailed view of the conformational changes that occur upon binding, which is essential for assessing the durability of the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics of In Vitro Data

Currently, specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound are not described in published research. QSAR modeling involves creating a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this, a QSAR model could predict its activity based on various molecular descriptors, thereby guiding the design of new analogues with potentially improved properties.

In Silico Prediction of Molecular Properties

Various molecular properties of this compound can be predicted using computational tools. These properties are essential for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

| Molecular Property | Predicted Value |

|---|---|

| Molecular Weight | 256.73 g/mol |

| Topological Polar Surface Area (TPSA) | 55.6 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

Cheminformatics Approaches for Analog Discovery and Library Design

Cheminformatics provides the tools to navigate vast chemical spaces for the discovery of new molecules with desired properties. Starting with this compound as a query structure, similarity and substructure searches can be performed on large chemical databases to identify structurally related analogs.

Furthermore, computational methods can be used to design a virtual library of compounds based on its chemical scaffold. By systematically modifying different parts of the molecule—such as the aromatic ring substituents or the diethylamide group—a diverse set of new, un-synthesized molecules can be generated. These virtual libraries can then be screened in silico for desired properties (e.g., improved binding affinity, better ADME profile) to prioritize the most promising candidates for chemical synthesis and biological testing. This approach streamlines the drug discovery process by focusing resources on compounds with the highest probability of success.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectrophotometric and Fluorometric Assay Development for Quantification

Spectrophotometric methods offer a simpler, more accessible alternative to mass spectrometry for quantification, although they may lack the same degree of selectivity. The development of such an assay for "2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide" would leverage its chromophoric properties, specifically the substituted aminophenol structure.

A potential approach involves a derivatization reaction to produce a highly colored product. For instance, compounds containing a 2-aminophenol moiety can undergo dimerization in the presence of a metal catalyst in an acidic environment to form an intensely colored dye. nih.gov The absorbance of this resulting solution can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). nih.govjhrlmc.com

The method would be validated for linearity by constructing a calibration curve of absorbance versus concentration, which should adhere to Beer's law over a defined range. nih.gov While less selective than LC-MS/MS, this method can be suitable for quantifying the compound in simpler matrices like buffer solutions.

Determination of Compound Stability in Various Research Matrices

Assessing the stability of "this compound" in different experimental matrices is crucial for ensuring accurate quantification in research studies. Stability is typically evaluated under conditions that mimic sample handling and storage. diva-portal.orgnih.gov

Freeze-Thaw Stability : Aliquots of the compound in a specific matrix (e.g., plasma) are subjected to multiple (typically three) freeze-thaw cycles before analysis to determine if degradation occurs during repeated access to frozen samples. diva-portal.orgnih.gov

Short-Term (Bench-Top) Stability : The stability of the compound is assessed at room temperature for a period reflecting the typical sample preparation time. diva-portal.orgnih.gov

Long-Term Stability : To establish acceptable storage conditions, the compound's stability in a matrix is tested after being stored at a low temperature (e.g., -20°C or -80°C) for an extended duration. nih.gov

Post-Preparative Stability : The stability of the processed samples in the autosampler is confirmed for the expected duration of an analytical run. diva-portal.orgnih.gov

In each stability test, the measured concentrations of the stored samples are compared to those of freshly prepared samples, with deviations typically required to be within ±15% to confirm stability.

Table 2: Example Stability Assessment in Human Plasma This table illustrates typical results from a stability study for a compound in a biological matrix.

| Stability Condition | Duration | Temperature | Mean Concentration (% of Nominal) | Precision (%CV) |

| Bench-Top | 4 hours | Room Temp | 98.5% | 4.2% |

| Freeze-Thaw | 3 cycles | -20°C to RT | 101.2% | 5.8% |

| Long-Term | 30 days | -80°C | 97.9% | 6.1% |

| Autosampler | 24 hours | 4°C | 99.3% | 3.5% |

Impurity Profiling and Related Substance Quantification for Research Purity

Impurity profiling is the process of identifying and quantifying unwanted chemicals present in a drug substance. amazonaws.comiajps.com These impurities can arise from the manufacturing process, degradation, or storage and may affect the compound's properties. amazonaws.comiajps.com Regulatory guidelines, such as those from the ICH, set thresholds for the reporting, identification, and qualification of impurities. nih.gov

For "this compound," potential impurities could include:

Starting Materials : Unreacted precursors from the synthesis, such as 4-amino-2-chlorophenol (B1200274).

Intermediates : Compounds formed during intermediate steps of the synthesis.

By-products : Unintended molecules formed from side reactions.

Degradants : Compounds formed by the chemical breakdown of the final substance, for example, through hydrolysis. utu.ac.in

High-performance liquid chromatography (HPLC) with UV detection is a common technique for separating and quantifying related substances. utu.ac.in A method would be developed to resolve the main compound peak from all potential impurity peaks. utu.ac.in LC-MS can be used to identify the structures of unknown impurities. iajps.com Quantification is often performed by comparing the peak area of each impurity to the peak area of a reference standard or, if a standard is unavailable, by using the principle of relative peak area, assuming a similar response factor to the main compound. chromatographyonline.com

Future Directions and Emerging Research Avenues for Phenoxyacetamide Compounds

Integration with High-Throughput Screening Technologies for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of large compound libraries for their effects on biological targets. drugtargetreview.com For a compound like 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide, HTS can be instrumental in identifying its biological targets and mechanisms of action.

Phenotypic Screening : In this approach, the compound would be tested for its ability to induce a specific phenotype or change in a cellular model of disease. lifechemicals.com This method is advantageous as it does not require prior knowledge of the compound's target. lifechemicals.com

Target-Based Screening : If a putative target is hypothesized based on the activity of similar phenoxyacetamide compounds, a target-based HTS campaign can be designed. lifechemicals.com This involves screening for direct interaction or modulation of the purified target protein. drugtargetreview.com

A significant challenge in HTS is the occurrence of false positives due to compound interference with the assay technology. nih.gov It is crucial to employ counter-screens and secondary assays to validate any initial hits and ensure that the observed activity is specific to the biological target and not an artifact of the screening platform. nih.gov

Table 1: High-Throughput Screening Approaches for this compound

| Screening Approach | Description | Potential Application | Key Consideration |

|---|---|---|---|

| Phenotypic Screening | Observing changes in cell behavior or appearance upon compound treatment. | Identifying novel therapeutic areas for the compound. | The biological target is not immediately known and requires further investigation. |

| Target-Based Screening | Measuring direct interaction with a purified biological molecule (e.g., enzyme, receptor). | Validating a hypothesized mechanism of action. | Requires a known or suspected biological target. |

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. Given the potential for phenoxyacetamide derivatives to exhibit potent and selective biological activity, this compound could serve as a starting point for the development of a chemical probe. nih.govrsc.org

The development of a chemical probe from this compound would involve:

Affinity and Selectivity Optimization : Modifying the structure of the parent compound to enhance its binding affinity for the target protein while minimizing off-target effects.

Functionalization : Incorporating a reporter tag (e.g., a fluorophore or a biotin molecule) or a photoreactive group for photoaffinity labeling to enable visualization and identification of the target protein in complex biological samples. chemrxiv.org

Such probes would be invaluable tools for elucidating the role of its target protein in health and disease.

Exploration of Novel Synthetic Methodologies and Automation in Compound Discovery

The synthesis of phenoxyacetamide derivatives is a well-established area of organic chemistry. nih.gov However, the exploration of novel synthetic routes and the application of automation can accelerate the discovery of new analogues of this compound with improved properties.

Recent advances in automated synthesis platforms allow for the rapid and iterative generation of small molecules, significantly reducing the time required for the synthesis-test-analyze cycle. chemrxiv.orgchemistryworld.com Applying these technologies to the phenoxyacetamide scaffold could enable the rapid exploration of the structure-activity relationship (SAR) for a given biological target.

Novel synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, could provide access to previously inaccessible chemical space and lead to the discovery of compounds with unique biological activities. rsc.org

Advanced Biophysical Characterization of Molecular Interactions (e.g., ITC, SPR)

A thorough understanding of how this compound interacts with its biological targets is crucial for its development as a research tool or therapeutic lead. Advanced biophysical techniques can provide detailed insights into the thermodynamics and kinetics of these interactions. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. frontiersin.orgmdpi.com This technique is invaluable for understanding the driving forces behind the molecular recognition process. springernature.com

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. biologymedjournal.comnih.gov It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, in addition to the binding affinity. kactusbio.comharvard.edu

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Principle | Key Parameters Measured |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding. | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) |

Challenges and Opportunities in Phenoxyacetamide Research for Basic Science Understanding

While the phenoxyacetamide scaffold holds considerable promise, several challenges and opportunities exist in the context of basic science research.

Challenges:

Target Deconvolution : For compounds identified through phenotypic screens, identifying the specific biological target(s) can be a complex and resource-intensive process.

Achieving Selectivity : Many small molecules interact with multiple proteins, leading to off-target effects. Achieving high selectivity for a single target is a significant challenge in medicinal chemistry.

Understanding Polypharmacology : In some cases, the therapeutic effect of a compound may be due to its interaction with multiple targets (polypharmacology). Delineating these complex mechanisms requires sophisticated experimental approaches.

Opportunities:

Exploring Untapped Biological Space : The chemical diversity of phenoxyacetamide derivatives provides an opportunity to explore a wide range of biological targets and pathways. researchgate.netnih.gov

Developing Novel Research Tools : As discussed, phenoxyacetamides can be developed into chemical probes to investigate the function of specific proteins in their native cellular environment.

Uncovering New Biological Mechanisms : The study of how these compounds exert their biological effects can lead to new insights into the fundamental processes of life and the molecular basis of disease.

常见问题

Q. What are the standard synthetic routes for 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide, and what key intermediates are involved?

The compound is synthesized via multi-step reactions involving coupling agents and substituted aromatic precursors. A representative route involves:

- Reacting 2-(4-chlorophenoxy)acetic acid derivatives with diethylamine in the presence of a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .

- Intermediate isolation via solvent extraction (e.g., DCM) and purification by column chromatography or recrystallization.

- Critical intermediates include N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide, confirmed by TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

- 1H and 13C NMR : Analyze chemical shifts for the acetamide carbonyl (~165-170 ppm in 13C NMR) and aromatic protons (6.5-8.0 ppm in 1H NMR) to confirm substitution patterns .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate purity by ensuring C, H, N percentages fall within ±0.5% of theoretical values .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Solvent Extraction : Use DCM followed by washes with HCl, water, and brine to remove unreacted reagents .

- Recrystallization : Employ ethanol or ethyl acetate/hexane mixtures for final purification .

- TLC Monitoring : Use hexane:ethyl acetate (9:3 v/v) to track reaction progress and isolate pure fractions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the acetamide moiety in derivatives of this compound?

- Temperature Control : Maintain reactions at 0–5°C during TBTU addition to minimize side reactions .

- Stoichiometry : Use a 1.5:1 molar ratio of coupling agent (TBTU) to substrate to ensure complete activation .

- Catalyst Selection : 2,6-Lutidine enhances coupling efficiency by scavenging protons during amide bond formation .

Q. How do intramolecular hydrogen bonding and crystal packing influence the structural stability of this compound?

- X-ray Crystallography : Reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize the crystal lattice .

- Torsional Angles : Deviations in nitro or chloro substituent angles (e.g., ~16° twist in nitro groups) affect packing density and solubility .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization of novel analogs?

- Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., hindered rotation) .

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for disposal .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., DCM) .

Methodological Considerations

- Synthetic Reproducibility : Ensure anhydrous conditions (e.g., dried DCM, molecular sieves) to prevent hydrolysis of intermediates .

- Data Validation : Cross-reference NMR and MS data with structurally similar compounds (e.g., N-(4-chlorophenyl)acetamides) .

- Advanced Characterization : Employ single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。